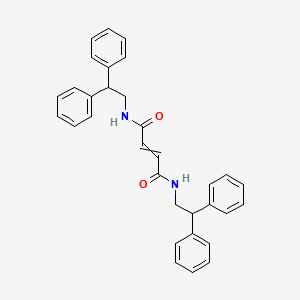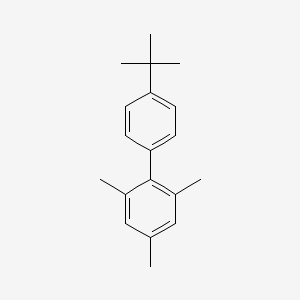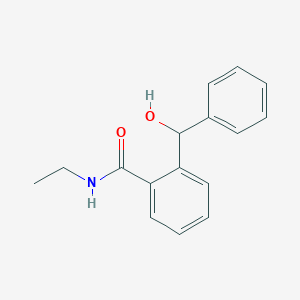![molecular formula C15H25BrOSi B14237705 {[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane CAS No. 499201-55-7](/img/structure/B14237705.png)
{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane is an organosilicon compound that features a bromophenyl group attached to a propan-2-yl group, which is further connected to a triethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane typically involves the reaction of 4-bromophenylpropan-2-ol with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromophenylpropan-2-ol+Triethylsilyl chlorideTriethylamine[2-(4-Bromophenyl)propan-2-yl]oxy(triethyl)silane+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The propan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the propan-2-yl group to an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenyl derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or dehalogenated products.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, {[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane is used as a precursor for the synthesis of more complex molecules
Biology
The compound can be used in the development of biologically active molecules. Its structural features allow for the exploration of new drug candidates with potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in the design of novel drugs. Its ability to undergo various chemical transformations makes it a versatile building block for drug discovery.
Industry
In the materials science industry, the compound is used in the development of advanced materials with specific properties. Its organosilicon nature imparts unique characteristics to polymers and coatings, enhancing their performance in various applications.
Mécanisme D'action
The mechanism of action of {[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triethylsilane moiety can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The propan-2-yl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[2-(4-Chlorophenyl)propan-2-yl]oxy}(triethyl)silane
- {[2-(4-Methylphenyl)propan-2-yl]oxy}(triethyl)silane
- {[2-(4-Fluorophenyl)propan-2-yl]oxy}(triethyl)silane
Uniqueness
{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, methyl, and fluoro analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Propriétés
Numéro CAS |
499201-55-7 |
|---|---|
Formule moléculaire |
C15H25BrOSi |
Poids moléculaire |
329.35 g/mol |
Nom IUPAC |
2-(4-bromophenyl)propan-2-yloxy-triethylsilane |
InChI |
InChI=1S/C15H25BrOSi/c1-6-18(7-2,8-3)17-15(4,5)13-9-11-14(16)12-10-13/h9-12H,6-8H2,1-5H3 |
Clé InChI |
ZFQUWZYPRXXCBV-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(C)(C)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


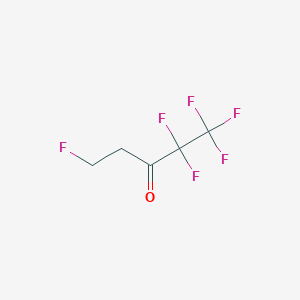
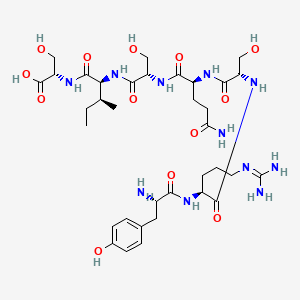
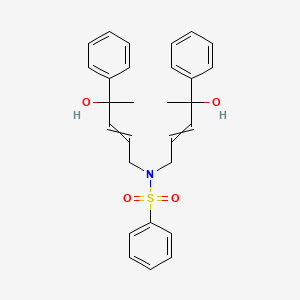
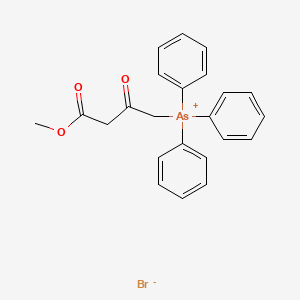
![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
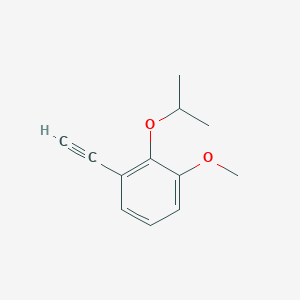
![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
![2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14237666.png)
![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)
![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
